molecular formula C17H20N2O2 B2679681 1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione CAS No. 2379947-78-9

1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione

Cat. No.: B2679681
CAS No.: 2379947-78-9
M. Wt: 284.359
InChI Key: QBUNMFXATDBSQC-UHFFFAOYSA-N
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Description

1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione is a synthetic organic compound. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylprop-2-enyl bromide and 4-propan-2-ylphenyl hydrazine.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dione functionality.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling.

    DNA Interaction: The compound could interact with DNA, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylprop-2-enyl)-4-phenylpyrazine-2,3-dione: Lacks the propan-2-yl group on the phenyl ring.

    1-(2-Methylprop-2-enyl)-4-(4-methylphenyl)pyrazine-2,3-dione: Contains a methyl group instead of a propan-2-yl group on the phenyl ring.

Uniqueness

1-(2-Methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione is unique due to the presence of both the 2-methylprop-2-enyl and 4-propan-2-ylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-methylprop-2-enyl)-4-(4-propan-2-ylphenyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(2)11-18-9-10-19(17(21)16(18)20)15-7-5-14(6-8-15)13(3)4/h5-10,13H,1,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUNMFXATDBSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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